Prostaglandin D2 is primarily produced in the brain and various immune cells, such as mast cells and macrophages. It belongs to the family of eicosanoids, which are signaling molecules derived from fatty acids. Prostaglandin D2-d9 is classified as a stable isotope-labeled compound used in research to study the metabolism and biological effects of prostaglandins without interfering with endogenous levels.
The synthesis of prostaglandin D2-d9 typically involves the introduction of deuterium into the prostaglandin structure during its chemical synthesis. This can be achieved through various methods, including:
Technical details regarding these methods can include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate the incorporation of deuterium.
The molecular structure of prostaglandin D2-d9 retains the core structure of prostaglandin D2, characterized by a cyclopentane ring with two double bonds and a carboxylic acid group. The incorporation of deuterium modifies specific hydrogen atoms in the molecule, enhancing its mass for analytical purposes.
The structural formula includes functional groups that are crucial for its biological activity, particularly the hydroxyl groups that participate in receptor binding.
Prostaglandin D2-d9 can undergo various chemical reactions typical of prostaglandins:
Analytical techniques such as liquid chromatography coupled with mass spectrometry are often employed to monitor these reactions and quantify levels of prostaglandins in biological samples.
Prostaglandin D2 exerts its effects primarily through G-protein-coupled receptors (GPCRs), including DP1 and DP2 receptors. The binding process initiates intracellular signaling cascades that can lead to various physiological effects:
Research shows that prostaglandin D2 plays a significant role in sleep regulation by acting on central nervous system pathways, as well as mediating allergic responses through its effects on mast cells.
Prostaglandin D2-d9 exhibits several notable physical and chemical properties:
Relevant data from studies indicate that the half-life of prostaglandin D2 in biological systems is relatively short, necessitating careful handling during experiments.
Prostaglandin D2-d9 is utilized extensively in scientific research for:
Its applications extend into fields such as reproductive biology, immunology, and pharmacology, where understanding prostaglandin dynamics is crucial for developing therapeutic interventions.
Prostaglandin D2-d9 (PGD2-d9), systematically designated as (5Z,13E,15S)-9α,15-dihydroxy-11-oxoprosta-5,13-dienoic-17,17,18,18,19,19,20,20,20-d9 acid, is a deuterium-labeled analog of endogenous Prostaglandin D2 (PGD2). Its molecular formula is C₂₀H₂₃D₉O₅, with a molecular weight of 361.52 g/mol (compared to 352.47 g/mol for unlabeled PGD2) [1] [5] [8]. The isotopic labeling involves replacement of nine hydrogen atoms with deuterium at the 17, 18, 19, and 20 positions of the carboxylic acid tail (C17-C20), rendering the compound chemically identical to native PGD2 but with distinct mass properties [1] [4].
The rationale for deuterium labeling centers on its utility as a metabolic tracer and internal standard. Deuterium incorporation creates a mass shift detectable by mass spectrometry without altering the compound’s biochemical behavior—critical for tracking endogenous PGD2 pathways. This labeling minimizes isotopic effects (e.g., kinetic or metabolic deviations) due to the low exchangeability of aliphatic deuterium bonds [4] [9].
Table 1: Characteristics of Prostaglandin D2-d9 vs. Native PGD2
| Property | PGD2-d9 | Native PGD2 |
|---|---|---|
| Molecular Formula | C₂₀H₂₃D₉O₅ | C₂₀H₃₂O₅ |
| Molecular Weight | 361.52 g/mol | 352.47 g/mol |
| CAS Number | 2254642-52-7 | 41598-07-6 |
| Isotopic Substitution | 9 deuteriums (C17-C20) | None |
| Primary Analytical Use | Internal standard (LC-MS) | Target analyte |
Deuterated eicosanoids like PGD2-d9 emerged in response to pivotal discoveries in prostaglandin biology during the 1980s–1990s. Early research identified PGD2 as a major cyclooxygenase (Cyclooxygenase) metabolite of arachidonic acid in mast cells and the brain, with roles in sleep induction, inflammation modulation, and bronchoconstriction [2] [6]. The characterization of two distinct Prostaglandin D synthases—lipocalin-type (L-PGDS) in the brain and hematopoietic (H-PGDS) in immune cells—highlighted cell-specific biosynthesis pathways [6] [9].
A key milestone was the recognition of PGD2’s instability in biological matrices. Early immunoassays struggled with accuracy due to PGD2’s rapid dehydration to Δ¹²-PGJ₂ and other degradation products, complicating quantitative studies [4] [7]. This limitation drove demand for stable isotope-labeled standards that could correct for analyte loss during processing. Concurrently, advances in mass spectrometry enabled precise detection of mass differences between endogenous and deuterated analogs, positioning PGD2-d9 as an essential tool for validating the physiological and pathological roles of PGD2 uncovered in foundational eicosanoid research [4] [9].
PGD2-d9 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS-MS) workflows for quantifying endogenous PGD2. Its primary function is to correct for:
Modern LC-MS-MS protocols use PGD2-d9 alongside d4-PGE2 to resolve challenges in multiplexed eicosanoid profiling. For example, a validated method achieves a limit of detection (LoD) of 20 pg/mL (0.55 fmol on-column) for PGD2, with intra-/inter-day precision <5% when PGD2-d9 is employed [4]. Without it, cross-reactivity in immunoassays or incomplete chromatographic separation of PGE2/PGD2 (which share similar fragmentation patterns) can cause inaccuracies exceeding 200% [4].
Table 2: LC-MS-MS Parameters for PGD2 Quantification Using PGD2-d9
| Parameter | Specification | Role of PGD2-d9 |
|---|---|---|
| Internal Standard | PGD2-d9 (spiked pre-extraction) | Corrects degradation/losses |
| Chromatography | Reverse-phase C18 column; gradient elution | Co-elutes with PGD2; identical retention |
| MS Detection | MRM: m/z 352→315 (PGD2); 361→323 (PGD2-d9) | Provides reference transition |
| Quantitation | Peak area ratio (PGD2/PGD2-d9) vs. curve | Normalizes matrix effects |
| Key Advantage | Separation of PGD2/PGE2 >1.0 min | Avoids misintegration of isomers |
Applications span disease biomarker discovery:
The stringent use of PGD2-d9 underscores its irreplaceability in eicosanoid analytics, transforming historical limitations into reliable quantitative insights [4] [7] [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: